N-(3-chloro-4-methylphenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
2,4-Dichlorobenzaldehyde 1-[4-(3-Chloro-4-Methylanilino)-6-Morpholino-1,3,5-Triazin-2-Yl]Hydrazone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including dichlorobenzaldehyde, chloro-methylaniline, morpholino, and triazine, which contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorobenzaldehyde 1-[4-(3-Chloro-4-Methylanilino)-6-Morpholino-1,3,5-Triazin-2-Yl]Hydrazone typically involves a multi-step process. The initial step often includes the condensation of 2,4-dichlorobenzaldehyde with 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole to form a Schiff base ligand . This intermediate is then reacted with 3-chloro-4-methylaniline and morpholine under controlled conditions to yield the final hydrazone product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are typical reagents for substitution reactions.
Major Products:
Oxidation: Formation of 2,4-dichlorobenzoic acid.
Reduction: Conversion to 2,4-dichloroaniline derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of bidentate Schiff base ligands, which are important in coordination chemistry for forming metal complexes .
Biology and Medicine: The metal complexes derived from this compound have shown potential as antimicrobial agents . These complexes can inhibit the growth of various bacterial and fungal strains, making them valuable in the development of new antibiotics.
Industry: In the industrial sector, the compound is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzaldehyde 1-[4-(3-Chloro-4-Methylanilino)-6-Morpholino-1,3,5-Triazin-2-Yl]Hydrazone involves its interaction with biological macromolecules. The compound can form coordination complexes with metal ions, which then interact with cellular components, disrupting essential biological processes. The molecular targets include enzymes and proteins involved in microbial cell wall synthesis and metabolic pathways, leading to the inhibition of microbial growth .
Comparison with Similar Compounds
2,4-Dichlorobenzaldehyde: Shares the dichlorobenzaldehyde moiety but lacks the additional functional groups.
3-Chloro-4-Methylaniline: Contains the chloro-methylaniline structure but does not have the triazine and morpholino groups.
Morpholine: A simple heterocyclic amine without the complex aromatic and triazine structures.
Uniqueness: The uniqueness of 2,4-Dichlorobenzaldehyde 1-[4-(3-Chloro-4-Methylanilino)-6-Morpholino-1,3,5-Triazin-2-Yl]Hydrazone lies in its multi-functional structure, which imparts diverse chemical reactivity and potential for forming complex metal coordination compounds. This makes it particularly valuable in fields such as medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H20Cl3N7O |
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Molecular Weight |
492.8 g/mol |
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-2-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H20Cl3N7O/c1-13-2-5-16(11-17(13)23)26-19-27-20(29-21(28-19)31-6-8-32-9-7-31)30-25-12-14-3-4-15(22)10-18(14)24/h2-5,10-12H,6-9H2,1H3,(H2,26,27,28,29,30)/b25-12+ |
InChI Key |
INDUAWIQKNQDND-BRJLIKDPSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C=C(C=C4)Cl)Cl)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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